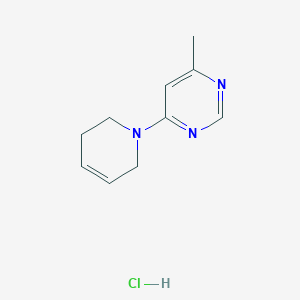
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride, also known as DMMP, is a chemical compound that has been widely used in scientific research. It is a pyrimidine derivative that has been found to have potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride is not fully understood. However, it has been suggested that 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB and PI3K/AKT pathways. 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride has also been found to activate the Nrf2-ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride has been shown to have various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride is also stable under normal laboratory conditions. However, 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride has shown great potential for therapeutic applications in various diseases. Future research should focus on elucidating the exact mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride and identifying its molecular targets. Further studies are also needed to determine the optimal dosage and administration route of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride for therapeutic use. In addition, the potential side effects of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride should be thoroughly investigated to ensure its safety for human use. Finally, the development of novel 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride derivatives with improved pharmacological properties should be explored.
合成法
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride can be synthesized using a multi-step process involving the reaction of 2,6-diaminopyrimidine with 3,6-dihydro-2H-pyridine-1-carbaldehyde. The resulting intermediate is then treated with hydrochloric acid to obtain 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride hydrochloride. The purity of the compound can be improved through recrystallization.
科学的研究の応用
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
4-(3,6-dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-9-7-10(12-8-11-9)13-5-3-2-4-6-13;/h2-3,7-8H,4-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFAFINIZDUUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC=CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

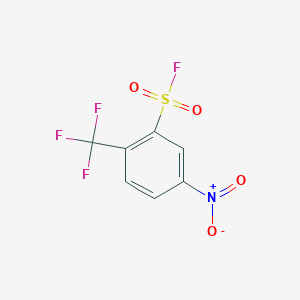
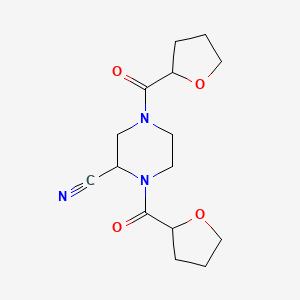
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide](/img/structure/B2688818.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2688821.png)
![4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine](/img/structure/B2688823.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2688824.png)
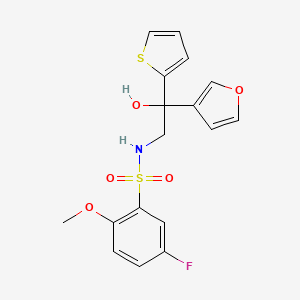
![1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2688828.png)
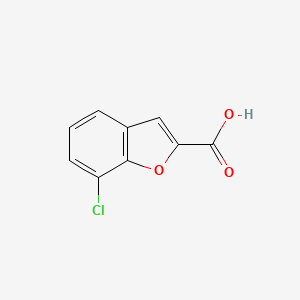
acetic acid](/img/structure/B2688831.png)
![1-(2-Chlorophenyl)-6-[(2s)-3,3,3-Trifluoro-2-Methylpropyl]-1,7-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B2688832.png)
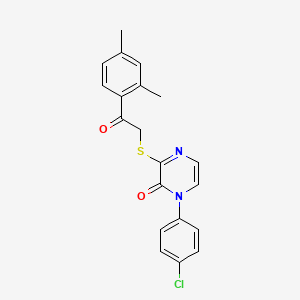
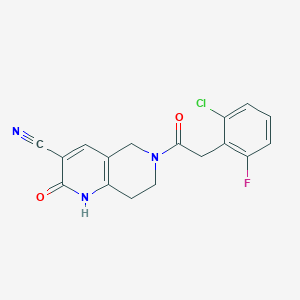
![7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2688836.png)